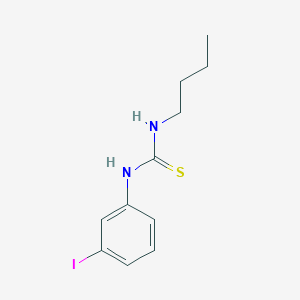

Thiourea, N-butyl-N'-(3-iodophenyl)-

Description

Theoretical Frameworks of Thiourea (B124793) Reactivity

The reactivity of thiourea and its derivatives is governed by the unique electronic and structural features of the >N-(C=S)-N< fragment. Thiourea is structurally similar to urea (B33335), with a sulfur atom replacing the oxygen atom. wikipedia.org This substitution leads to significant differences in their chemical properties. wikipedia.org

Thiourea exists in two tautomeric forms: the thione form and the thiol form (also known as isothiourea). mdpi.com The thione form is generally more prevalent in aqueous solutions. mdpi.com The C=S bond in thiourea is reported to be around 1.71 Å, and the C-N bond distances are approximately 1.33 Å. wikipedia.org

The presence of lone pairs of electrons on the sulfur and nitrogen atoms makes thiourea derivatives effective ligands for a wide range of metal ions, forming stable coordination complexes. mdpi.comannexechem.com This ability to act as a chelating agent is a key aspect of its chemistry. annexechem.com Furthermore, the thiourea moiety can participate in hydrogen bonding, with the N-H groups acting as proton donors and the sulfur atom as a proton acceptor. nih.gov This property influences the solid-state structure and solubility of these compounds. nih.gov

From a reactivity standpoint, the sulfur atom is nucleophilic, allowing for reactions such as S-alkylation to form isothiouronium salts. wikipedia.org This reactivity is fundamental to the use of thiourea in converting alkyl halides to thiols. wikipedia.org

Historical Development of Substituted Thiourea Research

The journey of thiourea research began with its first synthesis from the fusion of ammonium (B1175870) thiocyanate. acs.org A significant portion of the global production of thiourea, which is around 10,000 tons annually, is now synthesized through the reaction of hydrogen sulfide (B99878) with calcium cyanamide. chemeurope.com

Early research focused on the fundamental reactions and properties of the parent compound. rsc.org Over time, the focus expanded to its substituted derivatives. A major advancement in this area has been the development of various synthetic methodologies to create unsymmetrically substituted thioureas. rsc.orgorganic-chemistry.orgnih.gov One of the most common methods involves the reaction of an alkyl or aryl isothiocyanate with a primary or secondary amine. nih.govnih.gov This straightforward, often high-yielding reaction allows for the introduction of a wide variety of substituents, leading to a vast library of thiourea derivatives. nih.govmdpi.com

More recent synthetic innovations include one-step cascade reactions using amines and carbon disulfide, and methods that utilize water as a solvent, highlighting a move towards more sustainable and efficient chemical processes. rsc.orgresearchgate.net The development of these synthetic routes has been crucial in enabling the systematic exploration of the structure-activity relationships of substituted thioureas.

Significance of the Thiourea Scaffold in Advanced Chemical Research

The thiourea scaffold is a versatile building block with significant applications across various domains of advanced chemical research. mdpi.com Its derivatives are recognized for a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comnih.gov This has made them a focal point in medicinal chemistry and drug design. nih.gov

In the field of organic synthesis, thioureas are valuable precursors for the construction of various heterocyclic compounds. wikipedia.orgchemeurope.comrsc.org For instance, they can be condensed with β-dicarbonyl compounds to form pyrimidine (B1678525) derivatives or react with α-haloketones to synthesize aminothiazoles. wikipedia.orgchemeurope.com

Furthermore, chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis. nih.gov Their ability to activate substrates through hydrogen bonding has been exploited in a wide range of stereoselective reactions. The utility of thiourea derivatives also extends to materials science, where they are used in the production of flame-retardant resins and as vulcanization accelerators. wikipedia.org They also find applications as sensors for detecting metal ions like mercury. nih.gov

Contextualizing N-butyl-N'-(3-iodophenyl)-thiourea within the Thiourea Derivative Landscape

N-butyl-N'-(3-iodophenyl)-thiourea is an unsymmetrically disubstituted thiourea. Its structure incorporates both an aliphatic (n-butyl) and an aromatic (3-iodophenyl) substituent on the nitrogen atoms. This specific substitution pattern is expected to impart a unique combination of properties to the molecule.

The presence of the n-butyl group, a flexible alkyl chain, will likely increase the compound's lipophilicity compared to unsubstituted or purely aromatic thioureas. This could influence its solubility in organic solvents and its potential interactions with biological membranes.

The 3-iodophenyl group introduces several key features. The phenyl ring itself contributes to the molecule's rigidity and potential for π-stacking interactions. The iodine atom, being a halogen, is an electron-withdrawing group through induction, which can influence the electronic properties of the aromatic ring and the adjacent nitrogen atom. The position of the iodine at the meta position of the phenyl ring will have a specific electronic effect on the reactivity of the aromatic ring. Halogenated phenylthiourea (B91264) derivatives have been investigated for their biological activities. mdpi.com The iodine atom can also participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition.

Interactive Data Tables

Table 1: Common Synthetic Routes to Unsymmetrical Thioureas

| Method | Reactants | Conditions | Advantages |

| Isothiocyanate and Amine Reaction | R-NCS + R'-NH2 | Often at room temperature in a suitable solvent. mdpi.com | High yields, readily available starting materials, great structural diversity. nih.govmdpi.com |

| Cascade reaction | Amines + Carbon Disulfide | In a solvent like DMSO, often with heating. rsc.org | One-step process, avoids pre-synthesis of isothiocyanates. rsc.org |

| From Dithiocarbamates | R-NH-C(=S)S- + R'-NH2 | Heating, sometimes solvent-free. nih.gov | Can be performed under mild conditions. nih.gov |

| In Aqueous Medium | Phenyl chlorothionoformate + Amines | Two-step process in water. researchgate.net | Utilizes water as a green solvent, simple work-up. researchgate.net |

Table 2: Selected Biological Activities of Substituted Thiourea Derivatives

| Biological Activity | Example Application/Target |

| Antibacterial/Antifungal | Inhibition of microbial growth. nih.gov |

| Anticancer | Potential therapeutic agents against various cancer cell lines. nih.gov |

| Anti-inflammatory | Reduction of inflammation. nih.gov |

| Antioxidant | Scavenging of free radicals. mdpi.com |

| Enzyme Inhibition | Targeting specific enzymes like cholinesterases. nih.gov |

| Antiviral (e.g., anti-HIV) | Inhibition of viral replication. nih.gov |

Structure

3D Structure

Properties

CAS No. |

53305-96-7 |

|---|---|

Molecular Formula |

C11H15IN2S |

Molecular Weight |

334.22 g/mol |

IUPAC Name |

1-butyl-3-(3-iodophenyl)thiourea |

InChI |

InChI=1S/C11H15IN2S/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15) |

InChI Key |

XEFPBBQKXNREIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S)NC1=CC(=CC=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl N 3 Iodophenyl Thiourea and Analogous Derivatives

General Synthetic Pathways for Thiourea (B124793) Compounds

The construction of the thiourea backbone can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution pattern, and reaction scale.

The most direct and widely utilized method for synthesizing unsymmetrically disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. ijacskros.commdpi.com This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic central carbon atom of the isothiocyanate group (-N=C=S).

The process is typically high-yielding, versatile, and requires mild reaction conditions. mdpi.com A wide variety of solvents can be employed, including dichloromethane (B109758), acetone, and alcohols, and the reaction often proceeds to completion at room temperature or with gentle heating. mdpi.commdpi.com The simplicity and broad substrate scope of this method make it a preferred pathway for generating structurally diverse thiourea libraries. mdpi.com

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing substantial portions of all starting materials, offer an efficient and atom-economical alternative for thiourea synthesis. nih.govresearchgate.net A common MCR strategy for thioureas involves the reaction of an isocyanide, an amine, and a source of sulfur, typically elemental sulfur. nih.govnih.gov

These reactions can be performed under various conditions, including in aqueous media or under continuous-flow setups, aligning with the principles of green chemistry by minimizing waste and avoiding hazardous organic solvents. nih.govnih.gov The use of an aqueous polysulfide solution, for instance, allows for the homogeneous application of sulfur under mild conditions and simplifies product isolation, as the crystalline thiourea can often be separated by simple filtration. nih.govnih.gov The efficiency and convergence of MCRs make them a powerful tool for rapidly assembling complex thiourea derivatives. rsc.org

Carbon disulfide (CS₂) serves as a foundational C1 building block for the thiocarbonyl group in thiourea synthesis. lnu.edu.cn The reaction of a primary amine with carbon disulfide initially forms a dithiocarbamic acid intermediate. acs.org This intermediate can then be manipulated in several ways to yield the final thiourea product.

One common pathway involves the in situ generation of an isothiocyanate. The dithiocarbamate (B8719985) salt, formed by treating the amine and CS₂ with a base like triethylamine, is desulfurized using a reagent such as tosyl chloride or hydrogen peroxide to yield the corresponding isothiocyanate. nih.govorganic-chemistry.org This isothiocyanate then reacts with a second amine molecule present in the reaction mixture to form the unsymmetrical thiourea. nih.gov

Alternatively, a one-pot synthesis can be achieved by reacting amines directly with carbon disulfide, often in an aqueous medium, which facilitates the condensation to form both symmetrical and unsymmetrical thioureas. acs.orgorganic-chemistry.org

Table 1: Comparison of General Thiourea Synthetic Methods

| Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isothiocyanate-Amine Condensation | Isothiocyanate, Amine | Room temperature or mild heating; various organic solvents. mdpi.com | High yields, simple procedure, broad substrate scope. | Requires pre-synthesis of isothiocyanates. |

| Multicomponent Reaction | Isocyanide, Amine, Sulfur | Often heated (e.g., 80 °C); can be run in water or under continuous flow. nih.govnih.gov | High atom economy, operational simplicity, environmentally benign options. researchgate.net | Isocyanides can be toxic and have unpleasant odors. |

| Carbon Disulfide Method | Amine(s), Carbon Disulfide | Often requires a base and a desulfurizing agent; can be run in water or organic solvents. organic-chemistry.orgorganic-chemistry.org | Uses inexpensive and readily available starting materials. | Can generate toxic byproducts (e.g., H₂S); CS₂ is volatile and flammable. bibliotekanauki.pl |

Targeted Synthesis of N-butyl-N'-(3-iodophenyl)-thiourea

The synthesis of the specific compound N-butyl-N'-(3-iodophenyl)-thiourea can be strategically approached by applying the general principles of thiourea formation, particularly the isothiocyanate-amine condensation, which offers a clean and predictable route. This involves the reaction between either n-butylamine and 3-iodophenyl isothiocyanate or 3-iodoaniline (B1194756) and n-butyl isothiocyanate.

The successful synthesis of the target thiourea relies on the availability or efficient preparation of its key precursors.

N-butylamine: This is a common, commercially available aliphatic primary amine.

3-iodoaniline: This aromatic amine can be purchased commercially or synthesized. iucr.org A standard laboratory preparation involves the reduction of 1-iodo-3-nitrobenzene. This reduction can be effectively carried out using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst in a solvent system such as ethanol/water. chemicalbook.comguidechem.com

n-butyl isothiocyanate: This aliphatic isothiocyanate is also commercially available. chemicalbook.com It can be synthesized from n-butylamine by reaction with carbon disulfide to form a dithiocarbamate salt, followed by decomposition with a desulfurizing agent like tosyl chloride or lead nitrate. organic-chemistry.orgwikipedia.org

3-iodophenyl isothiocyanate: This precursor is typically synthesized from 3-iodoaniline. Common methods for converting anilines to isothiocyanates include reaction with thiophosgene (B130339) or, more commonly, reaction with carbon disulfide followed by desulfurization. ijacskros.comnih.gov For instance, 3-iodoaniline can be treated with CS₂ and a base to form the dithiocarbamate salt, which is then converted to 3-iodophenyl isothiocyanate. organic-chemistry.org A specialized synthesis has also been reported where 3-tri-n-butylstannylphenylisothiocyanate is prepared and subsequently iodinated. nih.gov

The selective formation of N-butyl-N'-(3-iodophenyl)-thiourea is most reliably achieved via the condensation of 3-iodophenyl isothiocyanate with n-butylamine. The higher nucleophilicity of the aliphatic amine (n-butylamine) compared to an aromatic amine ensures a rapid and efficient reaction with the isothiocyanate.

Optimization of reaction conditions involves selecting an appropriate solvent, temperature, and reaction time to maximize yield and purity. Based on analogous syntheses of N-alkyl-N'-aryl thioureas reported in the literature, typical conditions can be established.

Table 2: Representative Conditions for N-Alkyl-N'-Aryl Thiourea Synthesis

| Amine | Isothiocyanate | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzylamine | 2,6-dimethylphenyl isocyanide* | Acetonitrile/Water | 80 °C | Not specified | 89% | nih.gov |

| Cyclohexylamine | Phenyl isothiocyanate | Dichloromethane | Room Temp. | 16 h | 95% | mdpi.com |

| Various amines | Benzoyl isothiocyanate** | Acetone | Not specified | Not specified | Good to excellent | mdpi.com |

| Various amines | Nicotinoyl isothiocyanate** | Dimethylformamide | 80 °C | 4 h | Not specified | e3s-conferences.org |

| Alkyl/Aryl amines | N,N'-di-Boc-thiourea*** | Not specified | Not specified | Not specified | Excellent | archive.org |

\Reacted with sulfur and an amidine base in a multicomponent reaction to form the thiourea.* \*Acyl isothiocyanate reacts with amine; the acyl group may be subsequently removed.* \**N,N'-di-Boc-thiourea acts as a thioacylating agent.*

Based on these examples, an optimized procedure for synthesizing N-butyl-N'-(3-iodophenyl)-thiourea would involve dissolving 3-iodophenyl isothiocyanate in a suitable aprotic solvent, such as dichloromethane or acetonitrile. An equimolar amount of n-butylamine would then be added, likely at room temperature. The reaction is typically exothermic and proceeds rapidly, often reaching completion within a few hours. Monitoring by thin-layer chromatography (TLC) can confirm the consumption of starting materials. The product can then be isolated by solvent evaporation and purified by recrystallization or column chromatography.

Green Chemistry Principles in the Synthesis of Iodinated Thioureas

The integration of green chemistry principles into the synthesis of iodinated thioureas, including N-butyl-N'-(3-iodophenyl)-thiourea, aims to reduce the environmental impact of chemical processes. Traditional methods often rely on volatile and hazardous organic solvents. Modern approaches seek to replace these with more sustainable alternatives or eliminate them entirely.

Key green strategies that have been successfully applied to the synthesis of thiourea derivatives include:

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with the aid of microwave irradiation or heating on a solid support, minimizes the use and disposal of organic solvents. researchgate.net For instance, the synthesis of symmetrically N,N'-disubstituted thioureas has been achieved by heating amines with urea (B33335) or thiourea on a preheated hot plate without any solvent. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the focus shifts to environmentally benign options like water or ethanol. researchgate.net Water, in particular, is an ideal green solvent due to its non-toxicity, availability, and safety.

Catalysis: The use of catalysts, such as molecular iodine, can enhance reaction rates and yields, often under milder conditions. researchgate.netijesi.org Iodine has been effectively used as a catalyst for synthesizing N,N'-disubstituted ureas and thioureas under solvent-free conditions, offering advantages like high yields and short reaction times. researchgate.net

The application of hypervalent iodine chemistry is another significant advancement in green synthesis. acs.org Hypervalent iodine reagents are recognized as environmentally friendly alternatives to heavy metal oxidants in many organic transformations. acs.org Their use in reactions involving iodoarenes presents a sustainable pathway for creating complex molecules. acs.org

The following table summarizes various green chemistry conditions reported for the synthesis of thiourea derivatives, which are applicable to iodinated analogs.

| Method | Catalyst/Promoter | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Heating | Iodine | Solvent-Free | Excellent yields, short reaction times (5-10 min) | researchgate.net |

| Microwave Irradiation | CeCl₃·7H₂O-KI | Water | Avoids toxic phosgene, high reaction rate, simple workup | researchgate.net |

| One-Pot, Three Component | Iodine | Water | Efficient, room temperature, good to excellent yields | researchgate.netijesi.org |

| Heating | ZnCl₂ | Solvent-Free | High yield, avoids hazardous substrates | researchgate.net |

Mechanistic Studies of Thiourea Bond Formation in the Context of N-butyl-N'-(3-iodophenyl)-thiourea

The formation of the thiourea bond in N-butyl-N'-(3-iodophenyl)-thiourea is a classic example of nucleophilic addition. The reaction typically proceeds between an isothiocyanate and a primary amine. For this specific compound, there are two primary synthetic routes, each sharing the same fundamental mechanism:

Route A: Reaction of 3-iodophenyl isothiocyanate with n-butylamine.

Route B: Reaction of n-butyl isothiocyanate with 3-iodoaniline.

The mechanism involves the nitrogen atom of the amine, acting as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). researchgate.net The lone pair of electrons on the amine's nitrogen initiates the formation of a new carbon-nitrogen bond.

This nucleophilic attack results in the formation of a zwitterionic intermediate. In this transient species, the nitrogen atom that attacked bears a positive charge, and the sulfur atom carries a negative charge. The final step is a rapid proton transfer from the newly bonded nitrogen to the negatively charged sulfur atom, which is then tautomerized to the more stable thiourea structure. This process neutralizes the charges and yields the stable N,N'-disubstituted thiourea product. researchgate.net

The reaction is generally efficient and high-yielding, driven by the high electrophilicity of the isothiocyanate carbon and the nucleophilicity of the amine. mdpi.com The presence of the iodine atom on the phenyl ring does not significantly interfere with the mechanism, although it can influence the electron density of the aromatic ring.

Advanced Synthetic Strategies for Functionalized N-butyl-N'-(3-iodophenyl)-thiourea Derivatives

Advanced synthetic strategies for N-butyl-N'-(3-iodophenyl)-thiourea focus on creating derivatives with additional functional groups to modulate their chemical and biological properties. These strategies often involve multi-step syntheses or the use of more complex starting materials.

One common approach is the "hybrid molecule" strategy, where the core thiourea structure is combined with other pharmacophoric groups. biointerfaceresearch.com This can lead to compounds with novel or synergistic activities. For example, by analogy, one could synthesize derivatives where the butyl chain or the iodophenyl group is appended with other moieties like heterocycles, which are known to enhance biological interactions. biointerfaceresearch.com

The synthesis of such functionalized derivatives follows the fundamental amine-isothiocyanate reaction, but starts with precursors that already contain the desired functionalities. For instance, to introduce a heterocyclic ring, one could start with a butylamine (B146782) derivative that is substituted with a piperidine (B6355638) or pyridine (B92270) ring. nih.gov

Another advanced strategy involves post-synthetic modification of the N-butyl-N'-(3-iodophenyl)-thiourea scaffold. The iodine atom itself serves as a versatile functional handle for further transformations. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), the iodo-substituent can be replaced with a wide variety of other functional groups, including alkyl, aryl, or nitrogen-containing moieties. This allows for the creation of a diverse library of compounds from a single iodinated precursor.

The table below illustrates potential advanced derivatives and the synthetic rationale.

| Derivative Type | Synthetic Rationale | Potential Starting Materials | Key Reaction Type |

|---|---|---|---|

| Heterocyclic Hybrid | Incorporate a heterocyclic moiety to enhance biological targeting. biointerfaceresearch.comnih.gov | 3-Iodophenyl isothiocyanate and a heterocycle-substituted butylamine. | Nucleophilic Addition |

| Benzodioxole Hybrid | Combine thiourea with a benzodioxole group, a known pharmacophore. biointerfaceresearch.com | Butyl isothiocyanate and a 3-iodoaniline derivative containing a benzodioxole ring. | Nucleophilic Addition |

| Cross-Coupled Aryl | Replace the iodine atom with another aryl or heteroaryl group. | N-butyl-N'-(3-iodophenyl)-thiourea and an arylboronic acid. | Suzuki Coupling |

| Alkynylated Derivative | Introduce an alkyne group for further "click chemistry" functionalization. | N-butyl-N'-(3-iodophenyl)-thiourea and a terminal alkyne. | Sonogashira Coupling |

These advanced strategies significantly expand the chemical space accessible from the N-butyl-N'-(3-iodophenyl)-thiourea template, enabling the development of molecules with tailored properties for various applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of N Butyl N 3 Iodophenyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of N-butyl-N'-(3-iodophenyl)thiourea in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of N-butyl-N'-(3-iodophenyl)thiourea is expected to exhibit distinct signals corresponding to the protons of the N-butyl and 3-iodophenyl groups, as well as the N-H protons of the thiourea (B124793) moiety. The N-butyl group will display a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom. The protons of the 3-iodophenyl ring will show a complex splitting pattern in the aromatic region of the spectrum due to their different chemical environments and spin-spin coupling interactions. The two N-H protons are expected to appear as broad singlets, the chemical shifts of which can be influenced by solvent and temperature.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The most downfield signal is typically that of the thiocarbonyl (C=S) carbon, which is characteristically found in the range of 178 to 184 ppm for thiourea derivatives. mdpi.com The carbons of the 3-iodophenyl ring will appear in the aromatic region (typically 110-140 ppm), with the carbon atom bonded to the iodine atom showing a significantly lower chemical shift due to the heavy atom effect. The four carbons of the N-butyl group will be observed in the aliphatic region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Data for N-butyl-N'-(3-iodophenyl)thiourea

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity / Coupling Constant (J) |

| NH -butyl | Broad singlet | - | - |

| NH -phenyl | Broad singlet | - | - |

| CH ₂(α) | Triplet | ~45 | J ≈ 7 Hz |

| CH ₂(β) | Sextet | ~31 | J ≈ 7 Hz |

| CH ₂(γ) | Quintet | ~20 | J ≈ 7 Hz |

| CH ₃ | Triplet | ~14 | J ≈ 7 Hz |

| Phenyl H-2 | Singlet/Doublet | ~130 | - |

| Phenyl H-4 | Doublet | ~138 | J ≈ 8 Hz |

| Phenyl H-5 | Triplet | ~123 | J ≈ 8 Hz |

| Phenyl H-6 | Doublet | ~130 | J ≈ 8 Hz |

| C =S | - | ~180 | - |

| Phenyl C -1 | - | ~139 | - |

| Phenyl C -2 | - | ~130 | - |

| Phenyl C -3 | - | ~95 | - |

| Phenyl C -4 | - | ~138 | - |

| Phenyl C -5 | - | ~123 | - |

| Phenyl C -6 | - | ~130 | - |

Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For N-butyl-N'-(3-iodophenyl)thiourea, COSY would show correlations between the adjacent methylene protons of the butyl chain, confirming their sequence. It would also help in assigning the coupled protons on the 3-iodophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different functional groups. For instance, correlations would be expected between the N-H protons and the thiocarbonyl carbon, as well as with carbons of the butyl and phenyl groups. Similarly, the α-methylene protons of the butyl group would show a correlation to the thiocarbonyl carbon, confirming the N-butyl substitution site.

Conformational Dynamics of N-butyl and 3-iodophenyl Moieties by NMR

NMR spectroscopy can also provide insights into the dynamic processes occurring in the molecule, such as conformational changes. The N-butyl chain is flexible and undergoes rapid rotation around its carbon-carbon single bonds at room temperature. This leads to time-averaged signals for the butyl protons and carbons in the NMR spectra.

Rotation around the C-N bond connecting the 3-iodophenyl group to the thiourea core may be restricted due to steric hindrance and the partial double bond character of the C-N bond. This restricted rotation can lead to the existence of different conformers or rotamers, which might be observable by NMR at low temperatures. Variable temperature NMR studies can be used to probe such dynamic processes.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman)

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in N-butyl-N'-(3-iodophenyl)thiourea and the nature of its chemical bonds.

Characteristic Absorption Bands of Thiourea Functional Group (C=S, N-H)

The thiourea core gives rise to several characteristic vibrational bands. The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. The C=S stretching vibration is a key marker for the thiourea group and is expected to appear in the fingerprint region of the spectrum, generally between 700 and 850 cm⁻¹. This band is often coupled with other vibrations, making its assignment complex. Other characteristic bands include the N-C-N stretching and bending modes.

Influence of N-butyl and 3-iodophenyl Substituents on Vibrational Modes

The N-butyl and 3-iodophenyl substituents have a discernible influence on the vibrational spectrum. The N-butyl group introduces characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. The 3-iodophenyl group will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic aromatic ring stretching vibrations (C=C) in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected at a low frequency, typically in the range of 500-600 cm⁻¹.

The electronic properties of the substituents can also affect the vibrations of the thiourea core. The electron-donating nature of the butyl group and the electronic effects of the iodophenyl group can alter the electron density distribution within the thiourea moiety, leading to shifts in the positions of the N-H and C=S stretching frequencies.

Interactive Table: Predicted FT-IR and Raman Bands for N-butyl-N'-(3-iodophenyl)thiourea

| Wavenumber (cm⁻¹, predicted) | Vibrational Mode | Functional Group |

| 3100-3400 | N-H stretching | Thiourea |

| > 3000 | C-H stretching (aromatic) | 3-iodophenyl |

| < 3000 | C-H stretching (aliphatic) | N-butyl |

| 1500-1600 | N-H bending, C=C stretching | Thiourea, 3-iodophenyl |

| 1400-1500 | C-N stretching, C=C stretching | Thiourea, 3-iodophenyl |

| 700-850 | C=S stretching | Thiourea |

| 500-600 | C-I stretching | 3-iodophenyl |

Note: The predicted values are based on characteristic group frequencies for similar molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of N-butyl-N'-(3-iodophenyl)-thiourea is expected to be characterized by transitions originating from the interplay of its constituent functional groups. The thiourea core and the substituted aromatic ring are the primary sites of electronic activity.

The molecular structure of N-butyl-N'-(3-iodophenyl)-thiourea contains several groups that influence its electronic absorption properties. A chromophore is a part of a molecule responsible for its color, which absorbs light in the visible or ultraviolet region. An auxochrome is a group of atoms attached to a chromophore that modifies its ability to absorb light, typically altering the wavelength or intensity of the absorption maximum.

The primary chromophores in this molecule are the thiocarbonyl group (C=S) and the 3-iodophenyl group . The thiocarbonyl group typically exhibits a weak n → π* transition at longer wavelengths and a strong π → π* transition at shorter wavelengths. The 3-iodophenyl group, an aromatic chromophore, also shows characteristic π → π* transitions.

The amino groups (-NH-) of the thiourea backbone, along with the attached n-butyl and 3-iodophenyl substituents, act as powerful auxochromes. The lone pairs of electrons on the nitrogen atoms can enter into conjugation with the π-system of the thiocarbonyl group, which influences the energy of the electronic transitions. The iodine atom, with its lone pairs, also functions as an auxochrome, further modifying the electronic properties of the phenyl ring.

Table 1: Expected Electronic Transitions and Involved Groups in N-butyl-N'-(3-iodophenyl)-thiourea

| Type of Transition | Associated Chromophore/Group | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Phenyl ring and Thiocarbonyl (C=S) | Shorter UV (200-300 nm) | High |

The polarity of the solvent can significantly influence the position of absorption maxima (λmax) in the UV-Vis spectrum, a phenomenon known as solvatochromism. The effect depends on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent. slideshare.net

For the π → π transition*, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the energy gap for the transition. This results in a shift of the absorption maximum to a longer wavelength, known as a bathochromic shift (or red shift). researchgate.netresearchgate.net

Conversely, for the n → π transition*, the ground state is typically more stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions with the non-bonding electrons on the sulfur atom. This stabilization lowers the energy of the ground state more than the excited state, increasing the energy gap for the transition. Consequently, an increase in solvent polarity is expected to cause a shift to a shorter wavelength, known as a hypsochromic shift (or blue shift). researchgate.net

Table 2: Predicted Solvent-Induced Shifts for Electronic Transitions of N-butyl-N'-(3-iodophenyl)-thiourea

| Transition | Effect of Increasing Solvent Polarity | Type of Shift |

|---|---|---|

| π → π* | Shift to longer λmax | Bathochromic (Red Shift) |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

While a specific crystal structure for N-butyl-N'-(3-iodophenyl)-thiourea has not been reported in the Cambridge Structural Database, the solid-state architecture can be predicted based on the known behavior of other N,N'-disubstituted thiourea derivatives. nih.govresearchgate.net

The precise unit cell parameters (a, b, c, α, β, γ) and space group for this compound are not available without experimental data. However, substituted thiourea derivatives are known to crystallize in common crystal systems, with monoclinic (e.g., P2₁/c) and orthorhombic (e.g., Pbca) space groups being frequently observed. wikipedia.orgnih.govresearchgate.net The molecules would pack in the crystal lattice in a manner that maximizes stabilizing intermolecular interactions.

The solid-state structure of N-butyl-N'-(3-iodophenyl)-thiourea is expected to be dominated by a network of non-covalent interactions.

Hydrogen Bonding: The most prominent interaction in thiourea derivatives is the hydrogen bond between the N-H donor and the thiocarbonyl sulfur (S) acceptor. These N-H⋯S hydrogen bonds are a robust and predictable feature, often leading to the formation of centrosymmetric dimers or one-dimensional chains that dictate the primary crystal packing. nih.govnih.gov

Halogen Bonding: The presence of an iodine atom on the phenyl ring introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base. In this structure, potential halogen bond acceptors include the sulfur atom of a neighboring thiocarbonyl group (C-I⋯S ) or a nitrogen atom (C-I⋯N ). This type of interaction plays a significant role in the crystal engineering of halogenated organic compounds.

π-π Stacking: The 3-iodophenyl rings are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, would further stabilize the crystal packing, likely in an offset or T-shaped arrangement.

The conformation of the molecule in the solid state is determined by the rotational freedom around several key single bonds. The thiourea backbone [-NH-C(S)-NH-] tends to be relatively planar to maximize π-conjugation. wikipedia.org

The orientation of the substituents is described by torsion angles. It is common for N-arylthioureas to adopt a conformation where the phenyl ring is significantly twisted out of the plane of the thiourea unit to minimize steric hindrance. nih.gov The torsion angle involving the C(phenyl)-N-C(S)-N backbone would therefore be non-zero. The flexible n-butyl group is likely to adopt a staggered, low-energy conformation. The specific torsion angles are a result of the balance between intramolecular steric effects and the requirements for efficient crystal packing and intermolecular bonding. For many N-phenyl substituted thioureas, the torsion angle between the phenyl ring and the central thiourea plane is often observed to be in the range of 50-70 degrees. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular mass and elucidating the structure of N-butyl-N'-(3-iodophenyl)thiourea. By analyzing the fragmentation patterns under electron ionization (EI), significant insights into the compound's connectivity and the relative stability of its constituent parts can be obtained. While direct experimental mass spectral data for N-butyl-N'-(3-iodophenyl)thiourea is not widely published, a detailed examination of the fragmentation behavior of analogous N-aryl-N'-alkylthioureas and halogenated aromatic compounds allows for a confident prediction of its mass spectrometric profile.

The molecular ion peak (M⁺•) is anticipated to be observed at a mass-to-charge ratio (m/z) corresponding to the compound's exact molecular weight. The presence of iodine, with its characteristic isotopic signature, would further confirm the elemental composition of the molecular ion.

Upon electron ionization, the N-butyl-N'-(3-iodophenyl)thiourea molecule is expected to undergo several predictable fragmentation pathways. The primary cleavage events are likely to occur at the weakest bonds and lead to the formation of stable radical cations and neutral fragments. Key fragmentation pathways are proposed to include:

Alpha-Cleavage of the Butyl Group: A common fragmentation for alkylamines and related compounds involves the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org For the butyl group, this would result in the loss of a propyl radical (•CH₂CH₂CH₃) to form a stable resonance-stabilized ion.

Cleavage of the Thiourea C-N Bonds: The bonds linking the central thiocarbonyl group to the nitrogen atoms are susceptible to cleavage. This can lead to the formation of ions corresponding to the 3-iodophenyl isothiocyanate cation or the butylamino radical cation, and vice-versa. The fragmentation of thiourea derivatives is often initiated by charge localization on the sulfur atom.

Fragmentation of the Iodophenyl Moiety: The aromatic portion of the molecule can also fragment. A characteristic fragmentation for halogenated aromatic compounds is the loss of the halogen atom. youtube.com Therefore, the loss of an iodine radical (I•) from the molecular ion or from subsequent fragments is expected. Further fragmentation of the phenyl ring can also occur.

McLafferty-type Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen from the butyl group to the thiocarbonyl sulfur, followed by cleavage, could also be a possible fragmentation pathway.

Based on these established fragmentation principles, a predicted mass spectrum of N-butyl-N'-(3-iodophenyl)thiourea would exhibit a series of characteristic peaks. The table below outlines the expected major fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.

| m/z (Predicted) | Proposed Fragment Ion | Formation Pathway |

| 348 | [C₁₁H₁₅IN₂S]⁺• (Molecular Ion) | Ionization of the parent molecule |

| 305 | [C₈H₈IN₂S]⁺ | Alpha-cleavage: Loss of •C₃H₇ from the butyl group |

| 221 | [C₇H₄INS]⁺ | Cleavage of the N-butyl bond |

| 219 | [C₆H₄I]⁺ | Loss of the thiourea moiety |

| 115 | [C₄H₁₀NS]⁺ | Cleavage of the N-iodophenyl bond |

| 100 | [C₄H₁₀N=C=S]⁺ | Formation of butyl isothiocyanate cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Computational and Theoretical Investigations of N Butyl N 3 Iodophenyl Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of molecular systems. By approximating the electron density, DFT calculations can provide accurate insights into molecular geometry, electronic structure, and reactivity. For N-butyl-N'-(3-iodophenyl)-thiourea, these calculations are typically performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

The first step in the computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. For N-butyl-N'-(3-iodophenyl)-thiourea, the optimized geometry reveals key structural features. The central thiourea (B124793) moiety (–NH–C(S)–NH–) is expected to be largely planar, a common characteristic of thiourea derivatives that facilitates electron delocalization. nih.govacs.org

The butyl group, being flexible, can adopt various conformations, but the lowest energy state will likely feature a staggered arrangement to minimize steric hindrance. The 3-iodophenyl group introduces significant steric bulk and has specific electronic effects. The orientation of the phenyl ring relative to the thiourea plane is a critical parameter, defined by the C–N–C–C dihedral angle. In many N-aryl thioureas, this ring is twisted out of the thiourea plane to alleviate steric clashes. nih.gov The presence of the large iodine atom at the meta position further influences this orientation.

Energetic minimization confirms the stability of the optimized structure. Frequency calculations are typically performed to ensure that the obtained geometry corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Table 1: Predicted Optimized Geometrical Parameters for N-butyl-N'-(3-iodophenyl)-thiourea

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| C=S Bond Length | ~1.68 Å | N-C(phenyl) Bond Length | ~1.42 Å |

| C-N(butyl) Bond Length | ~1.38 Å | C-I Bond Length | ~2.10 Å |

| C-N(phenyl) Bond Length | ~1.39 Å | N-C-N Bond Angle | ~118° |

| N-C(butyl) Bond Length | ~1.47 Å | S=C-N Bond Angle | ~121° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. asianpubs.org

For N-butyl-N'-(3-iodophenyl)-thiourea, the HOMO is expected to be primarily localized over the electron-rich thiocarbonyl (C=S) group and the adjacent nitrogen atoms, reflecting the high electron density in this region. The LUMO, conversely, is likely distributed over the aromatic iodophenyl ring, which can act as an electron-accepting moiety. The butyl group, being an electron-donating alkyl chain, will slightly raise the energy of the HOMO, while the electronegative iodine atom will influence the energy of the LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity and greater potential for charge transfer within the molecule. asianpubs.org

Table 2: Predicted Frontier Molecular Orbital Energies for N-butyl-N'-(3-iodophenyl)-thiourea

| Parameter | Predicted Energy (eV) |

|---|---|

| E(HOMO) | -5.8 to -6.2 eV |

| E(LUMO) | -1.5 to -1.9 eV |

| Energy Gap (ΔE) | 4.0 to 4.7 eV |

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of chemical behavior.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These descriptors provide a comprehensive picture of the molecule's stability and propensity to engage in electrophilic or nucleophilic interactions.

Table 3: Predicted Global Reactivity Descriptors for N-butyl-N'-(3-iodophenyl)-thiourea

| Descriptor | Predicted Value (eV) |

|---|---|

| Ionization Potential (I) | 5.8 to 6.2 |

| Electron Affinity (A) | 1.5 to 1.9 |

| Electronegativity (χ) | 3.65 to 4.05 |

| Chemical Hardness (η) | 2.0 to 2.35 |

| Chemical Softness (S) | 0.21 to 0.25 |

| Electrophilicity Index (ω) | 2.84 to 3.57 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For N-butyl-N'-(3-iodophenyl)-thiourea, the MEP map is expected to show distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are prone to electrophilic attack. The most negative potential is anticipated to be localized on the sulfur atom of the thiocarbonyl group, making it a primary site for interaction with electrophiles or for coordinating to metal ions.

Positive Regions (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is expected around the hydrogen atoms of the N-H groups. These acidic protons are potential sites for hydrogen bonding.

Neutral Regions (Green): These areas, such as the hydrocarbon backbone of the butyl group, have an electrostatic potential close to zero.

The MEP map provides a clear, intuitive picture of the molecule's reactivity landscape, complementing the insights gained from FMO analysis. acs.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to investigate and visualize intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify and quantify various non-covalent interactions.

For N-butyl-N'-(3-iodophenyl)-thiourea, the Hirshfeld surface analysis would reveal several key interactions that stabilize its crystal packing:

N–H···S Hydrogen Bonds: A classic interaction in thiourea derivatives, where the N-H group of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule, often forming dimers or chains. nih.govnih.gov

C–H···π Interactions: The hydrogen atoms of the butyl group or the phenyl ring can interact with the π-electron system of an adjacent iodophenyl ring.

Halogen Bonding (C–I···S or C–I···N): The iodine atom possesses a region of positive electrostatic potential on its outermost surface (a σ-hole), which can interact favorably with electron-rich atoms like sulfur or nitrogen.

I···H Contacts: Interactions between the iodine atom and nearby hydrogen atoms are also expected.

The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts, plotting the distance from the Hirshfeld surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). This plot allows for the quantitative decomposition of the Hirshfeld surface into contributions from different types of atomic contacts.

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | 35 - 45% |

| C···H / H···C | 20 - 30% |

| S···H / H···S | 10 - 15% |

| I···H / H···I | 5 - 10% |

| N···H / H···N | 3 - 8% |

| I···S / S···I | 1 - 3% |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. researchgate.net It allows for the prediction of the UV-Vis absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (intensities).

The predicted UV-Vis spectrum of N-butyl-N'-(3-iodophenyl)-thiourea is expected to exhibit characteristic absorption bands arising from electronic transitions within the molecule.

π → π* Transitions: These high-intensity transitions typically occur at lower wavelengths (higher energy) and involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals, primarily within the iodophenyl aromatic ring.

n → π* Transitions: These lower-intensity transitions involve the excitation of non-bonding electrons (from the lone pairs on the sulfur and nitrogen atoms) to π* antibonding orbitals. These transitions usually occur at higher wavelengths (lower energy) compared to π → π* transitions.

The solvent environment can significantly influence the positions of these absorption bands. Therefore, calculations are often performed using a continuum solvation model (like PCM) to simulate the spectrum in a specific solvent. The results from TD-DFT calculations provide valuable information on the molecule's photophysical properties. researchgate.net

Table 5: Predicted Electronic Transitions and Absorption Maxima (λmax) from TD-DFT

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~320-340 nm | Low (~0.1-0.2) | HOMO → LUMO | n → π |

| ~260-280 nm | High (~0.5-0.7) | HOMO-1 → LUMO | π → π |

| ~230-250 nm | Moderate (~0.3-0.4) | HOMO → LUMO+1 | π → π* |

Molecular Dynamics (MD) Simulations for Conformational Space and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational landscape and flexibility of a molecule. A typical MD simulation of a thiourea derivative would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms over time to predict their motion.

For a hypothetical MD simulation of N-butyl-N'-(3-iodophenyl)-thiourea, researchers would likely focus on several key parameters to characterize its dynamic behavior. These would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule by measuring the fluctuation of individual atoms.

Radius of Gyration (Rg): To evaluate the compactness of the molecule's structure throughout the simulation.

Solvent Accessible Surface Area (SASA): To understand the molecule's interaction with the surrounding solvent.

Without specific studies on N-butyl-N'-(3-iodophenyl)-thiourea, it is only possible to speculate on its likely conformational preferences based on the general behavior of similar N,N'-disubstituted thioureas. These molecules typically exhibit rotational freedom around the C-N bonds of the thiourea core, allowing for various spatial arrangements of the butyl and 3-iodophenyl substituents. The presence of the bulky iodine atom would likely influence the preferred conformations due to steric hindrance.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of N-butyl-N'-(3-iodophenyl)-thiourea

| Parameter | Typical Value/Observation (Based on Analogous Compounds) | Significance |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function for interatomic interactions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| RMSD of Backbone Atoms | 1-3 Å | Indicates that the molecule reaches a stable equilibrium during simulation. |

| High RMSF Regions | Butyl chain, terminal N-H protons | Highlights the most flexible parts of the molecule. |

In Silico Tools for Molecular Recognition and Ligand-Target Interactions (e.g., Molecular Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-butyl-N'-(3-iodophenyl)-thiourea, docking studies would be invaluable in identifying potential biological targets and elucidating the molecular basis of its activity.

In a typical molecular docking workflow, the three-dimensional structure of N-butyl-N'-(3-iodophenyl)-thiourea would be docked into the binding site of a target protein. The docking algorithm would then generate a series of possible binding poses, which are scored based on their predicted binding affinity. Analysis of the top-scoring poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-protein complex.

Given the known biological activities of other thiourea derivatives, potential targets for N-butyl-N'-(3-iodophenyl)-thiourea could include enzymes like kinases, proteases, or receptors involved in various signaling pathways. The 3-iodophenyl moiety is of particular interest as iodine can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

Table 2: Illustrative Molecular Docking Results for a Thiourea Derivative with a Hypothetical Protein Target

| Parameter | Example Finding | Implication for N-butyl-N'-(3-iodophenyl)-thiourea |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase Domain | A potential target, as other thiourea derivatives have shown activity against kinases. |

| Docking Score (Binding Energy) | -8.5 kcal/mol | A strong negative value would suggest a high binding affinity. |

| Key Interacting Residues | Met793, Leu718, Cys797 | The specific amino acids in the binding pocket that form crucial interactions with the ligand. |

| Types of Interactions | Hydrogen bond between thiourea N-H and the backbone carbonyl of Met793. Hydrophobic interactions between the butyl group and Leu718. Halogen bond between the iodine atom and a backbone oxygen. | These interactions would anchor the molecule in the binding site and contribute to its inhibitory potency. The halogen bond could provide additional specificity and affinity. |

Structure Activity Relationship Sar Studies of N Butyl N 3 Iodophenyl Thiourea and Its Analogs

Influence of the N-butyl Moiety on Biological Activity Profiles

Studies on various N-alkyl substituted thiourea (B124793) derivatives have shown that the length and branching of the alkyl chain can significantly impact their biological efficacy. For instance, in a series of N-acyl thiourea derivatives, an increase in the length of the alkyl chain was found to decrease antibacterial activity against E. coli. nih.gov This suggests that while a certain degree of lipophilicity is beneficial, an excessively long chain may lead to unfavorable steric hindrance or reduced solubility.

Quantum chemical and QSAR studies on N-alkyl substituted thioureas have further elucidated the role of the alkyl group. These studies have indicated that the antibacterial activities of these ligands are enhanced with an increase in molecular polarizability and electron-donating ability, properties that are influenced by the nature of the alkyl substituent. asianpubs.orgresearchgate.net The N-butyl group, with its moderate size and electron-donating inductive effect, can therefore be seen as a balanced choice for promoting favorable interactions with biological targets.

| Moiety | Influence on Biological Activity | Key Findings |

| N-butyl | Modulates lipophilicity, steric interactions, and conformational preferences. | Contributes to hydrophobic character, potentially enhancing membrane permeability. nih.gov |

| Increasing alkyl chain length can sometimes decrease activity due to steric hindrance. nih.gov | ||

| Influences electronic properties such as polarizability and electron-donating ability. asianpubs.orgresearchgate.net | ||

| Prefers a cis conformation relative to the sulfur atom, affecting molecular shape. acs.orgacs.orgpnnl.gov |

Role of the 3-Iodophenyl Substituent in Modulating Compound Activity

The 3-iodophenyl group is a critical determinant of the biological activity of N-butyl-N'-(3-iodophenyl)-thiourea. The nature of the halogen, its position on the phenyl ring, and its electronic properties all contribute to the molecule's interaction with its biological targets.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. In the context of phenyl thiourea derivatives, the type of halogen (F, Cl, Br, I) can significantly affect the compound's activity. Generally, the introduction of a halogen atom increases the lipophilicity and can introduce new binding interactions, such as halogen bonding.

Comparative studies on halogenated phenyl thiourea derivatives have demonstrated a clear structure-activity relationship. For instance, in a series of dipeptide-conjugated thioureas, derivatives with fluoro and chloro substituents at the meta or para positions exhibited predominant urease inhibitory activity. core.ac.ukresearchgate.net Another study on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid found that N'-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea showed a broad spectrum of antimicrobial activity. nih.gov

A review of various thiourea derivatives highlighted that while m-chloro and m-bromo compounds showed moderate efficacy, 2,4-difluoro derivatives exhibited good antimicrobial activity. mdpi.com Furthermore, a study on new thiourea derivatives revealed that a compound with an ortho-iodo substituent was active against a clinical strain of S. aureus. mdpi.com These findings underscore that the nature and position of the halogen are crucial for determining the biological activity profile. The iodine atom in N-butyl-N'-(3-iodophenyl)-thiourea, being the largest and most polarizable of the common halogens, can form strong halogen bonds and significantly influence the compound's electronic and steric properties.

| Halogen Substituent | Position | Biological Activity | Reference Compound/Study |

| Fluoro, Chloro | meta, para | Predominant urease inhibition | Dipeptide-conjugated thioureas core.ac.ukresearchgate.net |

| Bromo | para | Broad-spectrum antimicrobial activity | Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid nih.gov |

| Chloro, Bromo | meta | Moderate antimicrobial efficacy | Review of thiourea derivatives mdpi.com |

| Difluoro | 2,4- | Good antimicrobial efficacy | Review of thiourea derivatives mdpi.com |

| Iodo | ortho | Activity against S. aureus | 2-((4-methylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides mdpi.com |

The position of the iodine atom on the phenyl ring (ortho, meta, or para) has a profound impact on the molecule's three-dimensional structure and its ability to interact with a biological target. The meta position, as in N-butyl-N'-(3-iodophenyl)-thiourea, often provides a balance between steric and electronic effects.

While direct comparative studies on the positional isomers of iodo-phenyl thioureas are limited, research on other substituted aromatic compounds provides valuable insights. Studies on (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine revealed that the meta-derivative exhibited higher antifungal and antibacterial activities compared to the ortho and para isomers. ufba.br This has been attributed to the influence of the substituent's position on molecular properties like polarizability and Mulliken charge on key atoms. pnnl.gov

In the case of iodo-substituted compounds, the ortho position can lead to significant steric hindrance, which may either be detrimental or beneficial depending on the topology of the binding site. The para position generally has a more pronounced effect on the electronic properties of the entire molecule through resonance effects. The meta position, however, primarily exerts an inductive effect and can orient the substituent in a way that allows for optimal interactions with the target without causing significant steric clashes. The preference for meta substitution in many biologically active molecules suggests that this position often provides a favorable vector for substituent interactions within a binding pocket.

Impact of Stereochemistry and Conformational Preferences on SAR

The three-dimensional arrangement of atoms in N-butyl-N'-(3-iodophenyl)-thiourea is not static. Rotation around the various single bonds, particularly the C-N bonds, leads to different conformations that can have distinct biological activities. The thiourea backbone itself can exist in different conformations, which are influenced by the nature of the substituents on the nitrogen atoms.

Computational studies have provided significant insights into the conformational preferences of N,N'-disubstituted thioureas. For N-alkyl-N'-phenylthioureas, the molecule can adopt different conformations based on the orientation of the alkyl and phenyl groups relative to the thiocarbonyl sulfur atom. As mentioned earlier, alkyl groups tend to prefer a cis orientation to the sulfur atom. acs.orgacs.orgpnnl.gov In contrast, for phenylthiourea (B91264), a trans isomer in a syn geometry (with respect to nitrogen pyramidalization) is the global minimum, while a cis isomer in an anti geometry is a local minimum. acs.orgacs.orgpnnl.gov

The interplay of these preferences in N-butyl-N'-(3-iodophenyl)-thiourea will determine its predominant conformation in solution. The barrier to rotation around the C-N bonds is also a critical factor. For alkyl and phenyl thioureas, this barrier is in the range of 9.1-10.2 kcal/mol, which is slightly higher than in unsubstituted thiourea. acs.orgacs.orgpnnl.gov This indicates a degree of restricted rotation that can lead to more defined conformational states. The specific conformation adopted by the molecule will dictate the spatial orientation of the N-butyl and 3-iodophenyl groups, which is crucial for its interaction with a biological target.

| Conformational Feature | Preference in N-Alkyl-N'-Aryl Thioureas | Significance for SAR |

| Alkyl Group Orientation | cis to the sulfur atom is energetically favored. acs.orgacs.orgpnnl.gov | Determines the overall shape and steric profile of the molecule. |

| Aryl Group Orientation | trans to the sulfur atom is generally favored for phenylthiourea. acs.orgacs.orgpnnl.gov | Influences the orientation of the substituted phenyl ring for target interaction. |

| C-N Bond Rotation | Rotation is slightly hindered (9.1-10.2 kcal/mol barrier). acs.orgacs.orgpnnl.gov | Leads to more defined conformational states that can be selectively recognized by a target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For thiourea derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their activity, thereby providing predictive insights for the design of new analogs. nih.gov

In the context of N-butyl-N'-(3-iodophenyl)-thiourea and its analogs, QSAR models would typically incorporate a range of descriptors, including:

Electronic descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies. These descriptors are crucial for understanding the electrostatic and orbital interactions with the target.

Steric descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es). These are important for quantifying the size and shape of the molecule and its fit within a binding site.

Hydrophobic descriptors: Most commonly the partition coefficient (logP), which describes the lipophilicity of the molecule and its ability to cross cell membranes.

Topological descriptors: Which are numerical representations of the molecular structure, including connectivity indices and shape indices.

QSAR studies on N-alkyl substituted thioureas have shown that their antibacterial activity is enhanced by a decrease in the energy gap (ΔE = ELUMO-EHOMO) and an increase in molecular polarizability. asianpubs.orgresearchgate.net For other series of thiourea derivatives, QSAR models have highlighted the importance of descriptors such as mass, polarizability, electronegativity, and van der Waals volume for their anticancer activities. nih.gov By developing a QSAR model for a series of N-alkyl-N'-(halo-phenyl)-thioureas, it would be possible to predict the activity of novel derivatives and prioritize their synthesis.

Pharmacophore Development Based on SAR Data for Rational Design

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. These models are derived from the SAR data of a series of active compounds and are invaluable tools for rational drug design and virtual screening.

Based on the SAR data for N-butyl-N'-(3-iodophenyl)-thiourea and its analogs, a putative pharmacophore model can be proposed. The key features would likely include:

Hydrogen Bond Donors: The N-H groups of the thiourea moiety are excellent hydrogen bond donors and are often crucial for anchoring the molecule to the target protein.

Hydrogen Bond Acceptor: The thiocarbonyl sulfur atom can act as a hydrogen bond acceptor.

Hydrophobic Feature: The N-butyl group provides a distinct hydrophobic region that can interact with nonpolar pockets in the target.

Aromatic Ring/Halogen Bonding Feature: The 3-iodophenyl group serves as an aromatic feature and, importantly, the iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction.

Biomolecular and Cellular Interactions: Mechanistic Insights of N Butyl N 3 Iodophenyl Thiourea in Vitro Focus

Enzyme Modulation and Inhibition Kinetics

Thiourea (B124793) derivatives have been widely investigated as inhibitors of various enzymes. The presence of the thiocarbonyl group and the N-H protons allows these molecules to interact with active sites of enzymes, leading to modulation of their catalytic activity.

Inhibition Profiles against Specific Enzymes (e.g., Cholinesterase, Tyrosinase, Carbonic Anhydrase, Alpha-Glucosidase, Esterases, Protease)

Cholinesterase: Several thiourea derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. nih.gov For instance, a study on unsymmetrical thiourea derivatives reported IC50 values in the micromolar range for AChE and BChE inhibition. nih.gov

Tyrosinase: Phenylthiourea (B91264) is a well-known competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis. nih.gov The inhibitory activity of various thiourea derivatives against tyrosinase has been documented, with some compounds showing potent inhibition. researchgate.net

Carbonic Anhydrase: While not as extensively studied for thiourea derivatives as for sulfonamides, there is an interest in their potential to inhibit carbonic anhydrase isoforms, which are involved in various physiological processes.

Alpha-Glucosidase: Thiourea derivatives have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. researchgate.net

Urease: Certain bis-acyl-thiourea derivatives have demonstrated strong inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori. mdpi.com

Determination of Inhibition Constants (Ki, IC50) and Binding Modes (e.g., competitive, non-competitive)

The inhibitory potency of thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The mode of inhibition, whether competitive, non-competitive, or mixed, provides insights into the mechanism of action. For example, phenylthiourea has been identified as a competitive inhibitor of phenoloxidase. nih.gov Kinetic studies are essential to determine these parameters for any given thiourea derivative.

Interaction with Biological Macromolecules

The ability of thiourea derivatives to interact with macromolecules like DNA and proteins is fundamental to their biological effects.

DNA Binding Characteristics: Spectroscopy and Electrophoretic Studies

Some thiourea derivatives have been shown to interact with DNA. biointerfaceresearch.com These interactions are often studied using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism to determine binding constants and modes of interaction (e.g., intercalation or groove binding). Viscosity measurements and electrophoretic mobility shift assays can further elucidate the nature of the DNA-ligand complex. nih.govresearchgate.net For example, certain bis-acyl-thiourea derivatives were found to interact with DNA through a mixed mode of partial intercalation and groove binding. mdpi.com

Protein-Ligand Binding Analysis, including Thiol-Containing Protein Interactions

The thiourea moiety can form hydrogen bonds with amino acid residues in protein binding pockets. biointerfaceresearch.com The sulfur atom can also participate in interactions. Molecular docking studies are often employed to predict the binding modes and affinities of thiourea derivatives with target proteins. jppres.com The interaction with thiol-containing proteins is of particular interest due to the potential for disulfide exchange or other covalent interactions, although non-covalent interactions are more commonly reported for this class of compounds.

In Vitro Cellular Pathway Modulation in Model Systems (excluding clinical human trials)

The enzyme inhibitory and macromolecule-binding properties of thiourea derivatives translate into effects on cellular pathways. In vitro studies using various cell lines have demonstrated the potential of these compounds to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in cancer cells. jppres.comnih.gov For example, some 1,3-disubstituted thiourea derivatives have shown cytotoxic activity against human colon and prostate cancer cell lines. nih.gov The specific cellular pathways modulated would depend on the primary molecular targets of the compound .

Investigation of Cytotoxic Mechanisms: Apoptosis Induction and Necrosis Pathways in Cancer Cell Lines

Thiourea derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines, with apoptosis and necrosis being the primary mechanisms of cell death. Studies on 1,3-disubstituted thiourea analogs have demonstrated their capacity to induce late-stage apoptosis or necrosis in cancerous cells. For instance, certain derivatives have shown potent pro-apoptotic activity in human colon carcinoma (SW480 and SW620) and chronic myelogenous leukemia (K-562) cell lines. nih.gov

The induction of apoptosis by these compounds is often significant, with some derivatives leading to a very high percentage of cells entering late apoptosis. nih.gov This suggests that N-butyl-N'-(3-iodophenyl)-thiourea may also exert its cytotoxic effects through the activation of programmed cell death pathways. The specific molecular triggers for apoptosis by thiourea derivatives can vary but often involve the intrinsic pathway, characterized by mitochondrial dysfunction and the activation of caspases.

Furthermore, some thiourea compounds have been observed to cause cell death through mitotic catastrophe, a process that occurs when cells with damaged DNA attempt to divide, leading to their ultimate demise through apoptosis or necrosis. nih.govelsevierpure.com This is often preceded by mitotic arrest in the prometaphase stage of the cell cycle. nih.govelsevierpure.com

The following table summarizes the cytotoxic and apoptotic effects of representative thiourea derivatives in various cancer cell lines.

| Thiourea Derivative Type | Cancer Cell Line | Observed Effect | Key Findings |

| 1,3-disubstituted thioureas | SW480, SW620 (Colon) | Late apoptosis/necrosis | Strong pro-apoptotic activity observed. nih.gov |

| 1,3-disubstituted thioureas | K-562 (Leukemia) | Late apoptosis/necrosis | Significant induction of programmed cell death. nih.gov |

| 1,3-phenyl bis-thiourea | Multiple cancer cell lines | Cytotoxicity, Apoptosis | Cell death preceded by mitotic arrest. nih.govelsevierpure.com |

Modulation of Cellular Signaling Cascades: Effects on Inflammatory Mediators (e.g., Interleukin-6, TNF-alpha) in Cell Models

In addition to their cytotoxic properties, thiourea derivatives have been shown to modulate cellular signaling pathways, particularly those involved in inflammation. The pro-inflammatory cytokine Interleukin-6 (IL-6) is a key mediator in various physiological and pathological processes, including cancer progression. nih.gov Certain 1,3-disubstituted thiourea derivatives have been found to act as inhibitors of IL-6 secretion in human colon carcinoma cell lines (SW480 and SW620). nih.gov This inhibitory effect on IL-6 suggests a potential anti-inflammatory and anti-tumorigenic role for this class of compounds.

The table below outlines the observed effects of related compounds on inflammatory mediators.

| Compound Type | Cell Model | Inflammatory Mediator | Observed Effect |

| 1,3-disubstituted thioureas | SW480, SW620 (Colon Carcinoma) | Interleukin-6 (IL-6) | Inhibition of secretion. nih.gov |

| Butyltin compounds | Human immune cells | Interleukin-6 (IL-6) | Altered secretion (decrease at high concentrations, increase at low concentrations). nih.gov |

| Thiothalidomides | RAW 264.7 (Macrophage-like) | TNF-alpha | Inhibition of synthesis. nih.gov |

| Bisphenol A (in presence of TNF-alpha) | Human dendritic cells | IL-10 / IL-12p70 ratio | Increased ratio, promoting Th2 deviation. nih.gov |

In Vitro Antimicrobial Mechanisms

Thiourea derivatives represent a versatile class of compounds with recognized antimicrobial properties against a spectrum of pathogens.

Mechanisms of Action against Bacterial Pathogens (e.g., Gram-positive, Gram-negative)

The antibacterial activity of thiourea derivatives is attributed to several potential mechanisms. One proposed mechanism involves the disruption of the bacterial cell wall structure, particularly in Gram-positive bacteria. nih.gov The thiourea core is thought to interfere with the biosynthesis of essential cell wall components, leading to compromised cell integrity and ultimately, cell death.

Furthermore, some thiourea derivatives have been suggested to exert their antibacterial effects by targeting key bacterial enzymes. For example, in silico studies have indicated that certain thiourea analogs may bind to and inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Another potential target is the enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme crucial for fatty acid synthesis in bacteria.